
(1-(Pyrazin-2-yl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyrazin-2-yl)cyclopentyl)methanamine: is a chemical compound with the following IUPAC name: [1-(4-isopropyl-1-piperazinyl)cyclopentyl]methanamine . Its molecular formula is C₁₃H₂₇N₃ . This compound combines a cyclopentyl ring with a piperazine moiety, making it structurally intriguing.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of cyclopentylamine with pyrazine in the presence of appropriate reagents.
- Another method utilizes 4-isopropylpiperazine as a starting material, followed by cyclization with cyclopentylamine.
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Although not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
(1-(Pyrazin-2-yl)cyclopentyl)methanamine: participates in several reactions:
Oxidation: It can be oxidized to form corresponding amides or imines.
Reduction: Reduction of the piperazine ring yields secondary amines.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Common Reagents: , , and .
Major Products: These reactions yield various derivatives, including amides, imines, and substituted amines.
Scientific Research Applications
Medicine: Researchers explore its potential as a due to its piperazine moiety.
Chemistry: It serves as a building block for novel compounds.
Biology: Investigated for its effects on cellular processes.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes due to its structural features.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Other related compounds include cyclopentyl(pyridin-2-yl)methanamine (CAS: 1183202-03-0) and [2-(4-methylpiperazin-1-yl)cyclopentyl]methanamine (CAS: 1156827-98-3) .
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: (CAS: 1242869-81-3) shares some structural similarities.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(1-pyrazin-2-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-8-10(3-1-2-4-10)9-7-12-5-6-13-9/h5-7H,1-4,8,11H2 |
InChI Key |
KXAIBRJUPJDLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


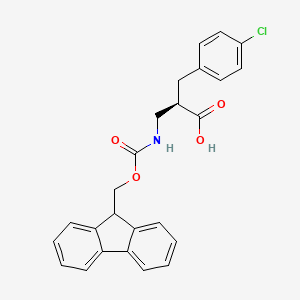
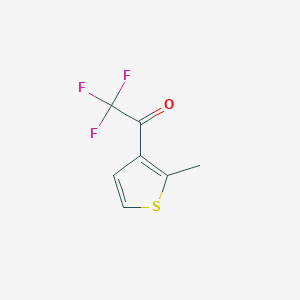
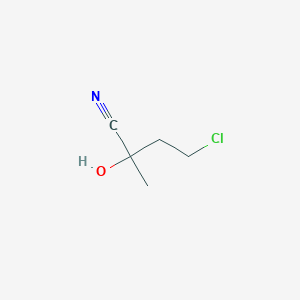


![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
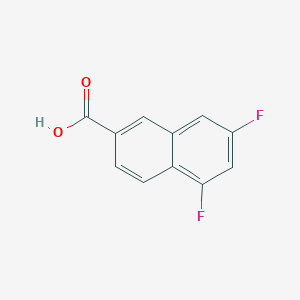
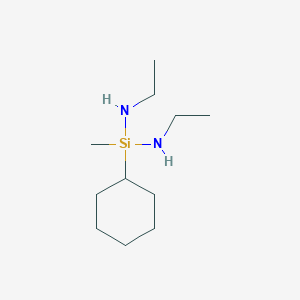
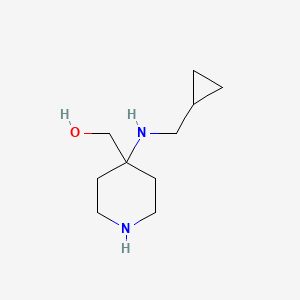
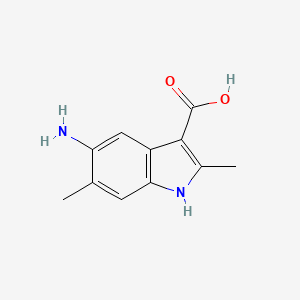
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
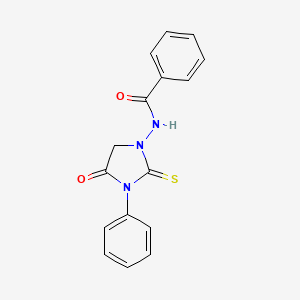
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)
